Trimethyl orthobutyrate Trimethyl orthobutyrate Kinetics and mechanism of gas-phase elimination of trimethyl orthobutyrate has been examined over the temperature range of 310-369°C and pressure range of 50-130Torr.

Brand Name: Vulcanchem
CAS No.: 43083-12-1
VCID: VC20801056
InChI: InChI=1S/C7H16O3/c1-5-6-7(8-2,9-3)10-4/h5-6H2,1-4H3
SMILES: CCCC(OC)(OC)OC
Molecular Formula: C7H16O3
Molecular Weight: 148.2 g/mol

Trimethyl orthobutyrate

CAS No.: 43083-12-1

Cat. No.: VC20801056

Molecular Formula: C7H16O3

Molecular Weight: 148.2 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl orthobutyrate - 43083-12-1

Specification

CAS No. 43083-12-1
Molecular Formula C7H16O3
Molecular Weight 148.2 g/mol
IUPAC Name 1,1,1-trimethoxybutane
Standard InChI InChI=1S/C7H16O3/c1-5-6-7(8-2,9-3)10-4/h5-6H2,1-4H3
Standard InChI Key JAFMOTJMRSZOJE-UHFFFAOYSA-N
SMILES CCCC(OC)(OC)OC
Canonical SMILES CCCC(OC)(OC)OC

Introduction

Chemical Identity and Structure

Trimethyl orthobutyrate, with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.2 g/mol, is classified as an orthoester. It is listed in chemical databases with the CAS registry number 43083-12-1 . The compound is also known by several synonyms including 1,1,1-trimethoxybutane, ortho-n-butyric acid trimethyl ester, and trimethyl orthobutylate .

The chemical structure of trimethyl orthobutyrate features a central carbon atom bonded to three methoxy groups and a propyl chain. This structure can be represented by the SMILES notation CCCC(OC)(OC)OC and the InChI string InChI=1S/C7H16O3/c1-5-6-7(8-2,9-3)10-4/h5-6H2,1-4H3 . The systematic IUPAC name for this compound is 1,1,1-trimethoxybutane, reflecting its structural arrangement of three methoxy groups attached to the terminal carbon of a butane chain.

Structural Characteristics

Trimethyl orthobutyrate belongs to the orthoester functional group, characterized by a carbon atom bonded to three alkoxy groups. This structural feature gives orthoesters distinct chemical reactivity, particularly in their susceptibility to acid-catalyzed hydrolysis and their potential as protecting groups in organic synthesis. Unlike its simpler analog trimethyl orthoformate (HC(OCH₃)₃), trimethyl orthobutyrate contains a propyl chain attached to the central carbon atom, which influences its physical properties and reactivity patterns.

Physical and Chemical Properties

Basic Physical Properties

Trimethyl orthobutyrate presents as a clear colorless to slightly yellow liquid under standard conditions . Its physical properties are summarized in the following table:

PropertyValueReference
AppearanceClear colorless to slightly yellow liquid
Boiling point145-147 °C
Density0.926 g/mL at 25 °C
Refractive index1.402-1.404
Flash point50 °C
Specific gravity0.926
SolubilitySoluble in chloroform, ethyl acetate

The compound's relatively low boiling point and moderate flash point indicate its volatile and flammable nature, necessitating proper handling procedures in laboratory settings. Its limited solubility profile suggests compatibility primarily with organic solvents rather than aqueous systems.

Thermodynamic Properties

The thermodynamic profile of trimethyl orthobutyrate has been characterized through various computational and experimental methods, yielding the following data:

PropertyValueUnitMethod
Standard Gibbs free energy of formation (gf)-304.10kJ/molJoback Method
Enthalpy of formation at standard conditions (hf)-593.22kJ/molJoback Method
Enthalpy of fusion at standard conditions (hfus)10.04kJ/molJoback Method
Enthalpy of vaporization at standard conditions (hvap)37.11kJ/molJoback Method
Critical temperature (tc)599.04KJoback Method
Freezing point (tf)237.76KJoback Method
Critical volume (vc)0.470m³/kmolJoback Method
Octanol/Water partition coefficient (logP)1.380-Crippen Method

These thermodynamic parameters provide essential information for predicting the compound's behavior in various chemical processes and reaction conditions .

Temperature-Dependent Properties

The behavior of trimethyl orthobutyrate varies with temperature, particularly in terms of its ideal gas heat capacity and dynamic viscosity:

PropertyValueUnitTemperature [K]
Ideal gas heat capacity268.18J/mol×K423.59
Ideal gas heat capacity304.02J/mol×K511.32
Ideal gas heat capacity336.37J/mol×K599.04
Dynamic viscosity0.0003458Pa×s361.65
Dynamic viscosity0.0008514Pa×s299.70
Dynamic viscosity0.0033515Pa×s237.76

These temperature-dependent properties are crucial for engineering applications and process design when working with this compound .

Hazard TypeClassification
FlammabilityFlammable Liquids Category 3
ToxicitySpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3
Skin EffectsSkin Corrosion/Irritation Category 2
Eye EffectsSerious Eye Damage/Eye Irritation Category 2
Hazard CodesXi (Irritant), F (Flammable)
Transport ClassificationUN 3272, Hazard Class 3.2, Packing Group III

The compound requires storage in a flammables area and appropriate personal protective equipment during handling .

Emergency Response

In case of eye contact, immediate flushing with fresh running water is recommended to ensure complete irrigation of the eye. For other exposures, standard first aid protocols for chemical exposures should be followed. Due to its flammable nature, appropriate fire suppression equipment should be readily available in areas where the compound is used or stored .

Applications and Uses

Trimethyl orthobutyrate has found significant applications in organic synthesis, particularly in the preparation of complex pharmaceutical intermediates and bioactive compounds.

Organic Synthesis Applications

The compound serves as a valuable reagent for specific synthetic transformations:

  • It facilitates acylation at OH-9 of N-acetylneuraminic acid and N-glycoloylneuraminic acid to produce the corresponding 9-O-acylated derivatives .

  • It enables the conversion of 2-amino-N-(1-H-benzimidazol-2-yl)benzamide to 2-propyl-3-benzimidazolyl-4(3H)-quinazolinone, an important heterocyclic scaffold .

  • It supports the preparation of 2-propyl substituted benzimidazoles from 1,2-benzenediamines, providing access to biologically relevant heterocyclic systems .

Pharmaceutical Synthesis

Trimethyl orthobutyrate has contributed to the total synthesis of several pharmaceutically important compounds:

  • It participates in synthetic pathways leading to dl-camptothecin, a precursor to various anticancer agents .

  • It plays a role in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension .

  • It contributes to the preparation of DE and CDE ring analogs of camptothecin, compounds of interest in anticancer drug development .

  • It assists in the synthesis of homologs of 1,25-dihydroxyvitamin D3, compounds with potential therapeutic applications in calcium regulation and immune modulation .

Research Findings and Chemical Behavior

Thermal Decomposition Studies

Scientific investigations have examined the kinetics and mechanism of gas-phase elimination of trimethyl orthobutyrate over the temperature range of 310-369°C and pressure range of 50-130 Torr . These studies provide insights into the thermal stability and decomposition pathways of the compound, information that is vital for understanding its behavior under various processing conditions.

The thermal decomposition of orthoesters typically proceeds through elimination reactions that can yield alkenes and other fragmentation products. The specific pathways and kinetics of these processes depend on the structural features of the orthoester and the reaction conditions.

Comparison with Related Compounds

While trimethyl orthobutyrate has specific applications, it shares certain characteristics with other orthoesters such as trimethyl orthoformate (TMOF). The latter is produced industrially through the methanolysis of hydrogen cyanide or by reaction between chloroform and sodium methoxide. Trimethyl orthoformate serves as a building block for creating methoxymethylene groups and heterocyclic ring systems, and it finds applications in the production of fungicides and antibacterial drugs .

The reactivity patterns observed in trimethyl orthoformate can provide insights into the potential behavior of trimethyl orthobutyrate, particularly in terms of its interactions with nucleophiles and its susceptibility to acid-catalyzed hydrolysis.

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